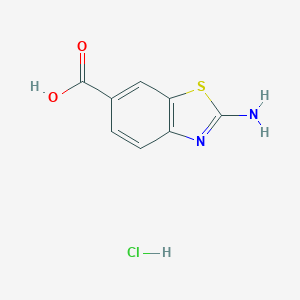

2-Aminobenzothiazole-6-carboxylic acid hydrochloride

Overview

Description

2-Aminobenzothiazole-6-carboxylic Acid Hydrochloride is a chemical compound with the CAS Number: 18330-76-2 . It has a molecular weight of 230.67 and its linear formula is C8H7ClN2O2S .

Synthesis Analysis

The synthesis of 2-aminobenzothiazole derivatives, including 2-Aminobenzothiazole-6-carboxylic Acid Hydrochloride, has been a topic of interest in recent years . One method involves a multicomponent reaction between 2-aminobenzothiazole or its 6-substituted derivatives, indole-3-carbaldehyde, and aryl isocyanides in the presence of a heterogeneous acid catalyst P2O5 on a SiO2 support .Molecular Structure Analysis

The molecular structure of 2-Aminobenzothiazole-6-carboxylic Acid Hydrochloride is represented by the linear formula C8H7ClN2O2S .Chemical Reactions Analysis

The chemical reactions involving 2-aminobenzothiazole derivatives have been studied extensively . For instance, a multicomponent reaction between 2-aminobenzothiazole or its 6-substituted derivatives, indole-3-carbaldehyde, and aryl isocyanides in the presence of a heterogeneous acid catalyst P2O5 on a SiO2 support leads to 3-amino-2-(indol-3-yl)imidazo[2,1-b][1,3]benzothiazoles .Physical And Chemical Properties Analysis

2-Aminobenzothiazole-6-carboxylic Acid Hydrochloride is a solid substance . and is typically stored at normal temperatures .Scientific Research Applications

One specific field where this compound is used is in the synthesis of biologically active derivatives of 2-aminobenzothiazole . This compound plays a key role in the design of biologically active compounds . Due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses (Zika, Lassa, SARS-Cov, etc.), modern research and development in medicinal chemistry and pharmacology based on benzothiazole derivatives have become especially relevant .

The methods of application or experimental procedures involve both one-pot and multistep synthesis methods . One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using Sc (OTf) 3 as an initiator .

The outcomes obtained from these methods have shown that molecules with a benzothiazole moiety have a pronounced spectrum of biological activity, exhibiting, along with antiviral, also antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, immunomodulatory effects . BTA derivatives also have anthelmintic, antimalarial, fungicidal, insecticidal, and herbicidal effects .

-

Chemical Synthesis

- This compound is used in the chemical industry for the synthesis of various other compounds . It’s a key intermediate in the production of a wide range of chemicals .

- The methods of application involve both one-pot and multistep synthesis methods . The specific procedures and technical details would depend on the target compound being synthesized .

- The outcomes of these syntheses are new compounds that can have a variety of uses in different industries .

-

Pharmaceutical Research

- 2-Aminobenzothiazole-6-carboxylic acid hydrochloride is used in pharmaceutical research due to its diverse biological activities .

- It’s used in the design and synthesis of biologically active compounds . These compounds can then be tested for potential therapeutic effects .

- The methods of application involve standard laboratory techniques in medicinal chemistry and pharmacology .

- The outcomes of this research can lead to the development of new drugs and therapies .

-

Ionophore Construction

- This compound is used as a neutral carrier (ionophore) to construct a poly (vinyl chloride)-based membrane electrode for determination of Ce 3+ ions .

- The methods of application involve standard laboratory techniques in material science .

- The outcomes of this research can lead to the development of new methods for ion detection .

-

Sorbent Production

- 2-Aminobenzothiazole-6-carboxylic acid hydrochloride bonds chemically to multiwalled carbon nanotubes to produce a sorbent which has been used for separation of Pb (II) from aqueous samples .

- The methods of application involve standard laboratory techniques in material science .

- The outcomes of this research can lead to the development of new methods for heavy metal ion separation .

-

Green Synthesis

- In the context of green synthesis, one-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .

- One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using Sc (OTf) 3 as an initiator .

- The outcomes of these methods have shown that molecules with a benzothiazole moiety have a pronounced spectrum of biological activity .

-

Synthesis of Unusual 1,2,4-triazoles

- By heating the mercapto derivatives of benzothiazole in EtOH under reflux and subsequent condensation of the obtained 2-hydrazinobenzothiazole derivatives with oxadiazoles in dry pyridine, a series of unusual 1,2,4-triazoles based on benzothiazol-2-amine were synthesized .

- The methods of application involve standard laboratory techniques in organic chemistry .

- The outcomes of this research can lead to the development of new compounds with potential biological activities .

Safety And Hazards

properties

IUPAC Name |

2-amino-1,3-benzothiazole-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S.ClH/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKWPETXSJOITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)SC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585560 | |

| Record name | 2-Amino-1,3-benzothiazole-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminobenzothiazole-6-carboxylic acid hydrochloride | |

CAS RN |

18330-76-2 | |

| Record name | 2-Amino-1,3-benzothiazole-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)